molecular formula C13H12BrN3O B5326836 1-(5-Bromopyridin-2-yl)-3-(3-methylphenyl)urea

1-(5-Bromopyridin-2-yl)-3-(3-methylphenyl)urea

Cat. No.: B5326836
M. Wt: 306.16 g/mol
InChI Key: FNEWTJMPXABNGT-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-3-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromopyridine moiety and a methylphenyl group attached to a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)-3-(3-methylphenyl)urea typically involves the reaction of 5-bromopyridin-2-amine with 3-methylphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include N-oxides or other oxidized forms of the compound.

    Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-3-(3-methylphenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.

    Industrial Applications: It is explored for its use in the development of advanced materials for industrial applications, such as coatings or catalysts.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions or hydrogen bonding with target molecules, while the urea linkage can form additional hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyridin-2-yl)-3-(3-methylphenyl)urea: Similar structure with a chlorine atom instead of bromine.

    1-(5-Fluoropyridin-2-yl)-3-(3-methylphenyl)urea: Similar structure with a fluorine atom instead of bromine.

    1-(5-Iodopyridin-2-yl)-3-(3-methylphenyl)urea: Similar structure with an iodine atom instead of bromine.

Uniqueness

1-(5-Bromopyridin-2-yl)-3-(3-methylphenyl)urea is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogen atoms. This can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-9-3-2-4-11(7-9)16-13(18)17-12-6-5-10(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEWTJMPXABNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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